REACTION_CXSMILES
|
[CH:1]1[CH2:6][CH2:5][CH:4]=[CH:3][CH:2]=1.[C:7]1([S:13](/[CH:16]=[CH:17]/[S:18]([C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)(=[O:20])=[O:19])(=[O:15])=[O:14])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>C1(C)C=CC=CC=1>[C:7]1([S:13]([CH:16]2[CH:17]([S:18]([C:21]3[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=3)(=[O:20])=[O:19])[CH:3]3[CH2:4][CH2:5][CH:6]2[CH:1]=[CH:2]3)(=[O:14])=[O:15])[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=1
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Name
|
|
Quantity
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3.16 g
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Type
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reactant
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Smiles
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C1=CC=CCC1
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Name
|
|
Quantity
|
10.5 g
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)S(=O)(=O)\C=C\S(=O)(=O)C1=CC=CC=C1
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Name
|
|
Quantity
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200 mL
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Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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Then, the mixed solution was cooled
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Type
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CONCENTRATION
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Details
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concentrated under reduced pressure
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Type
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CUSTOM
|
Details
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to yield a reaction mixture
|
Type
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CUSTOM
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Details
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The reaction crude product
|
Type
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CUSTOM
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Details
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was recrystallized (chloroform/hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)C1C2C=CC(C1S(=O)(=O)C1=CC=CC=C1)CC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 35.6 mmol | |
AMOUNT: MASS | 13.8 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 104.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |